3-MPPI
CAS No.: 133399-65-2
Cat. No.: VC0004191
Molecular Formula: C23H25N5O3
Molecular Weight: 419.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 133399-65-2 |
---|---|
Molecular Formula | C23H25N5O3 |
Molecular Weight | 419.5 g/mol |
IUPAC Name | 3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-1,5-dihydropyrimido[5,4-b]indole-2,4-dione |
Standard InChI | InChI=1S/C23H25N5O3/c1-31-19-9-5-4-8-18(19)27-13-10-26(11-14-27)12-15-28-22(29)21-20(25-23(28)30)16-6-2-3-7-17(16)24-21/h2-9,24H,10-15H2,1H3,(H,25,30) |
Standard InChI Key | AQASGOHUMGAWJJ-UHFFFAOYSA-N |
SMILES | COC1=CC=CC=C1N2CCN(CC2)CCN3C(=O)C4=C(C5=CC=CC=C5N4)NC3=O |
Canonical SMILES | COC1=CC=CC=C1N2CCN(CC2)CCN3C(=O)C4=C(C5=CC=CC=C5N4)NC3=O |
Introduction
Chemical compounds are substances formed when two or more different elements are chemically bonded together. Each compound has a unique chemical formula and properties. If "3-MPPI" were a known compound, it would likely have a specific chemical formula and structure.
Researching Chemical Compounds
To research a chemical compound, one would typically start by identifying its chemical formula, structure, and any known synonyms. This information can be found in databases like PubChem or through scientific literature.
Example: Researching Known Compounds
For example, if we were researching 3-MCPD (3-monochloropropane-1,2-diol), we would note that it is an organic compound with the formula HOCH₂CH(OH)CH₂Cl. It is known for being a contaminant in food, particularly when fats are heated with hydrochloric acid .
Data Tables for Known Compounds
Here is an example of how data might be presented for a known compound like 3-MCPD:
Detailed Research Findings
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume